molecular formula C12H17N3O2 B14843170 3-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide

3-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide

Cat. No.: B14843170
M. Wt: 235.28 g/mol
InChI Key: FZSDHSOYVWRJFX-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound contains a cyclopropoxy group, a dimethylamino group, and a picolinamide structure, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide typically involves the reaction of 3-cyclopropoxy-6-(dimethylamino)picolinic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted picolinamide derivatives.

Scientific Research Applications

3-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-6-(dimethylamino)picolinic acid
  • 3-Cyclopropoxy-6-(methylamino)picolinic acid
  • 3-Cyclopropoxy-6-(dimethylamino)picolinaldehyde

Uniqueness

3-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

3-cyclopropyloxy-6-(dimethylamino)-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-13-12(16)11-9(17-8-4-5-8)6-7-10(14-11)15(2)3/h6-8H,4-5H2,1-3H3,(H,13,16)

InChI Key

FZSDHSOYVWRJFX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=N1)N(C)C)OC2CC2

Origin of Product

United States

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